molecular formula C13H15N3O B2634541 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile CAS No. 2097872-25-6

1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile

Cat. No.: B2634541
CAS No.: 2097872-25-6
M. Wt: 229.283
InChI Key: MZQVBUOFXNZOAN-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a piperidine ring, a common scaffold in bioactive molecules, which is substituted with a carbonitrile group and functionalized with a 2-(pyridin-3-yl)acetyl chain. The piperidine-carbonitrile structure is a recognized pharmacophore in the development of therapeutic agents. Compounds with this core have been investigated as key intermediates and active components in novel treatments for a range of diseases. For instance, structurally similar spiropiperidine compounds have been described as potent beta-secretase (BACE) inhibitors for the potential treatment of Alzheimer's disease . Furthermore, piperidine and cyanopyridine derivatives are frequently explored in oncology research for their cytotoxic effects against various tumor cell lines . As a versatile building block, this compound is valuable for constructing more complex molecular architectures, such as fused imidazo-isoindole derivatives, which are being studied for their role in targeting immunomodulatory pathways like the kynurenine metabolic pathway mediated by indoleamine 2,3-dioxygenase (IDO) . It is supplied exclusively for use in non-clinical laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-pyridin-3-ylacetyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-9-11-3-6-16(7-4-11)13(17)8-12-2-1-5-15-10-12/h1-2,5,10-11H,3-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQVBUOFXNZOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile typically involves the reaction of 2-(pyridin-3-yl)acetic acid with piperidine-4-carbonitrile. The process may include steps such as esterification, amidation, and cyclization. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile, exhibit promising anticancer activity. Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells, demonstrating cytotoxic effects superior to established chemotherapeutics like bleomycin . The mechanism often involves interaction with specific protein targets, enhancing the potential for targeted cancer therapies.

2. Neuropharmacology
The compound has been investigated for its effects on neuroreceptors, particularly sigma receptors. These receptors are implicated in various neurological disorders, and ligands that interact with them may offer therapeutic benefits for conditions such as Alzheimer's disease . Computational studies have suggested that modifications to the piperidine structure can improve binding affinity and selectivity for these receptors, indicating a pathway for developing new neuroprotective agents.

3. Enzyme Inhibition
this compound has shown potential as an inhibitor of key enzymes involved in neurodegeneration, such as acetylcholinesterase and butyrylcholinesterase. This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain . The structural characteristics of piperidine derivatives facilitate their interaction with these enzymes, making them candidates for further exploration in treating cognitive disorders.

Agrochemical Applications

1. Pest Control
The compound has been explored for its efficacy as a pesticide. Its structural features allow it to act on various pests while minimizing toxicity to non-target organisms. Research into the use of piperidine derivatives in agrochemicals suggests that they can effectively disrupt pest development through mechanisms such as feeding inhibition and reproductive disruption .

2. Formulation Development
The polymorphic nature of compounds like this compound contributes to their stability and efficacy in formulations. The development of stable polymorphic forms enhances the safety and quality of plant protection products, ensuring consistent performance in agricultural applications .

Case Studies

Study Focus Findings
Anticancer Study Evaluation of cytotoxic effectsThis compound showed enhanced apoptosis induction compared to bleomycin in FaDu hypopharyngeal tumor cells .
Neuropharmacological Research Sigma receptor interactionsModifications to piperidine derivatives improved binding affinity to sigma receptors, suggesting potential for Alzheimer's treatment .
Agrochemical Efficacy Pest control applicationsDemonstrated effectiveness in inhibiting pest development with lower toxicity profiles compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

The structural analogs of 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile differ primarily in substituent groups on the piperidine ring or the acetyl linker. Key examples include:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Pyridin-3-yl acetyl, nitrile at C4 C₁₃H₁₄N₄O 242.28 Potential kinase inhibition, CNS activity
1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile 4-Fluorophenylsulfanyl acetyl, nitrile at C4 C₁₄H₁₅FN₂OS 278.35 Enhanced lipophilicity, antimicrobial leads
4-(Morpholin-4-yl)piperidine-4-carbonitrile Morpholine substituent at C4, nitrile at C4 C₁₀H₁₆N₄O 208.26 Discontinued; explored for solubility tuning
1-(3-Bromo-5-chloropyridin-4-yl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-4-carbonitrile Halogenated pyridine, silyl-protected hydroxyethyl chain at C4 C₂₀H₃₀BrClN₃OSi 504.90 Intermediate in PROTAC synthesis

Key Observations :

  • The pyridinyl acetyl group in the target compound provides aromaticity and hydrogen-bonding capacity, contrasting with the 4-fluorophenylsulfanyl analog (higher lipophilicity) or the halogenated pyridine derivative (enhanced electrophilicity for cross-coupling reactions) .
  • The morpholine-substituted analog lacks the acetyl linker, reducing steric bulk but limiting conformational flexibility .

Biological Activity

1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antiviral agent. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with related compounds.

The precise mechanism of action for this compound remains largely undefined. However, it is hypothesized that the compound interacts with specific cellular targets, leading to alterations in various biochemical pathways. The complexity of its structure suggests that it may influence multiple cellular processes simultaneously.

Antimicrobial and Antiviral Properties

Recent investigations have highlighted the compound's potential as an antimicrobial and antiviral agent. Studies suggest that the presence of both pyridine and piperidine moieties may enhance its therapeutic properties against various pathogens, including bacteria and viruses .

Comparison with Similar Compounds

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound TypeExample CompoundsNotable Activity
Piperidine DerivativesPiperine, EvodiamineAntimicrobial, anti-inflammatory
Pyridine DerivativesNicotinamide, PyridoxineNeuroprotective, antioxidant
Target CompoundThis compoundPotential antimicrobial and antiviral activity

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound is not well characterized. Understanding these properties is crucial for determining the compound's bioavailability and therapeutic efficacy. Factors such as temperature and pH may significantly impact its pharmacokinetic behavior.

Case Studies

Several studies have explored the biological effects of piperidine derivatives in general:

  • Anticancer Activity : Some piperidine derivatives have demonstrated significant anticancer properties through mechanisms such as DNA cleavage and anti-angiogenic effects in vivo. Research indicates that modifications to the piperidine structure can enhance cytotoxicity against cancer cells .
  • Inhibition of Enzymatic Activity : Certain derivatives have shown promise in inhibiting enzymes related to cancer progression and neurodegenerative diseases, suggesting a multi-targeted approach could be beneficial for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves nucleophilic acyl substitution or coupling reactions. For example, piperidine derivatives can be synthesized via acylation using activated esters or acyl chlorides. Evidence from analogous compounds (e.g., 1-acylpiperidines) suggests refluxing in methanol with sodium as a base achieves yields >70% . Optimization may involve adjusting stoichiometry (e.g., 1.5 equivalents of acylating agent), temperature (60–70°C), and reaction time (8–12 hours) . Purification via column chromatography (ethyl acetate/hexane gradients) or crystallization (e.g., from acetone) is recommended .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and nitrile (C≡N, ~2200–2260 cm⁻¹) stretches .
  • GC-MS : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of pyridinyl/acetyl groups) .
  • NMR : ¹H NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and pyridinyl aromatic signals (δ 7.0–9.0 ppm). ¹³C NMR distinguishes the nitrile carbon (~115–120 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data (e.g., spiro-piperidine analogs) provide bond angles and spatial arrangements .

Q. What in vitro assays are typically employed to evaluate its biological activity?

  • Methodological Answer : Standard pharmacological assays include:

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Cytotoxicity Screening : MTT or ATP-based viability assays in cancer cell lines (e.g., IC₅₀ values reported for pyridine-carbonitrile derivatives) .
  • Binding Affinity Studies : Radioligand displacement assays (e.g., for receptor targets like GPCRs) with Scatchard plot analysis .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives with enhanced pharmacological profiles?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reactivity (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., binding free energy via MM-PBSA) to prioritize derivatives .
  • Reaction Path Search : Tools like GRRM or AFIR map transition states to predict regioselectivity in acylation or cyclization steps .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using diverse methods (e.g., SPR alongside enzymatic assays) to rule out assay-specific artifacts .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, adjusting for variables like cell line heterogeneity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., substituent scanning on the pyridine ring) to isolate critical pharmacophores .

Q. How can Design of Experiments (DoE) optimize reaction parameters for scale-up synthesis?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships (e.g., maximizing yield while minimizing byproducts) .
  • Feedback Loops : Integrate computational predictions (e.g., transition state energies) with empirical data to refine conditions iteratively .

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .

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